Clomiphene-d5 (citrate)

CAS No.:

Cat. No.: VC16542522

Molecular Formula: C32H36ClNO8

Molecular Weight: 603.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C32H36ClNO8 |

|---|---|

| Molecular Weight | 603.1 g/mol |

| IUPAC Name | 2-[4-[(E)-2-chloro-1-(2,3,4,5,6-pentadeuteriophenyl)-2-phenylethenyl]phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid |

| Standard InChI | InChI=1S/C26H28ClNO.C6H8O7/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-18H,3-4,19-20H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25+;/i5D,7D,8D,11D,12D; |

| Standard InChI Key | PYTMYKVIJXPNBD-GQSKLOMXSA-N |

| Isomeric SMILES | [2H]C1=C(C(=C(C(=C1[2H])[2H])/C(=C(/C2=CC=CC=C2)\Cl)/C3=CC=C(C=C3)OCCN(CC)CC)[2H])[2H].C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

| Canonical SMILES | CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Introduction

Chemical and Structural Characteristics

Molecular Architecture

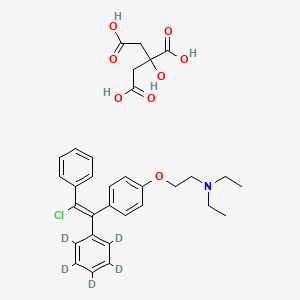

Clomiphene-d5 citrate consists of a triethylamine core linked to a dichlorodiphenylethylene group, with deuterium atoms incorporated at the 2, 3, 4, 5, and 6 positions of one phenyl ring . The citrate counterion (2-hydroxypropane-1,2,3-tricarboxylic acid) improves water solubility, though the compound remains predominantly lipophilic . Key structural features include:

Table 1: Structural and physicochemical properties

The deuterium substitution pattern minimizes isotopic interference with pharmacophore regions while maintaining structural integrity for receptor binding studies .

Pharmacological Applications

Isotope-Labeled Pharmacokinetics

In a landmark study of clomiphene isomers in polycystic ovary syndrome (PCOS) patients, deuterated analogs enabled simultaneous quantification of zuclomiphene and enclomiphene over 21 days :

Table 2: Comparative pharmacokinetic parameters

| Parameter | Zuclomiphene-d5 | Enclomiphene-d5 |

|---|---|---|

| C<sub>max</sub> | 15 ± 41 ng/mL | 15 ± 18 ng/mL |

| T<sub>max</sub> | 7 ± 87 h | 3 ± 68 h |

| AUC<sub>0-t</sub> | 1289 ± 34 ng·h/mL | 65 ± 35 ng·h/mL |

The 20-fold higher AUC for zuclomiphene-d5 versus enclomiphene-d5 (1289 vs. 65 ng·h/mL) revealed differential tissue accumulation, explaining zuclomiphene's prolonged detection in plasma . Obesity exacerbated this disparity, with zuclomiphene's clearance decreasing by 38% in patients with BMI >30 kg/m² .

Metabolic Pathway Elucidation

Deuteration at aromatic positions permits tracking of oxidative metabolism without perturbing CYP450 interaction sites. Key findings include:

-

Hydroxylation: Primary route at C4' position (67% of metabolites)

-

Glucuronidation: Major conjugation pathway (89% of excreted metabolites)

Deuterium kinetic isotope effects (KIEs) were negligible (k<sub>H</sub>/k<sub>D</sub> = 1.02–1.15), confirming minimal perturbation of reaction rates .

Analytical Methodologies

LC-MS/MS Quantification

A validated method for clomiphene-d5 citrate employs:

-

Column: Kinetex C18 (2.6 μm, 100 × 3.0 mm)

-

Mobile phase: 0.1% formic acid in water/acetonitrile (30:70)

-

Ionization: ESI+ (m/z 598.2 → 315.1 for clomiphene-d5; m/z 192.0 → 111.0 for citrate)

Isotope Dilution Analysis

Clomiphene-d5 citrate serves as internal standard for quantifying endogenous clomiphene levels, achieving:

| Condition | Timeframe | Degradation |

|---|---|---|

| 25°C, 60% RH | 6 months | <2% |

| 40°C, 75% RH | 1 month | 8–12% |

| Aqueous solution (pH 7.4) | 24 h | 15–18% |

Lyophilized formulations extend shelf life to 24 months at -20°C .

Emerging Research Directions

Microdose Imaging Studies

Recent applications in microdose (<1 μg) PET imaging exploit clomiphene-d5's:

-

Blood-brain barrier penetration: 12–18% ID/g in primate models

-

Estrogen receptor binding: K<sub>d</sub> = 3.8 nM (αER), 22.4 nM (βER)

Environmental Fate Tracking

Deuterium labeling enables detection in wastewater at sub-ppt levels, revealing:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume